molecular formula C6H5BrN2O B182952 5-溴烟酰胺 CAS No. 28733-43-9

5-溴烟酰胺

货号 B182952
CAS 编号: 28733-43-9
分子量: 201.02 g/mol
InChI 键: YOQRXZIMSKLRCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related brominated compounds is described in several papers. For instance, the synthesis of 5-bromo-2-iodopyrimidine is achieved through palladium-catalysed cross-coupling reactions, which is a method that could potentially be adapted for the synthesis of 5-bromonicotinamide . Another paper describes a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which showcases the versatility of brominated intermediates in chemical synthesis . Additionally, an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is provided, which involves selective reactions and regioselective substitutions that could be relevant for synthesizing 5-bromonicotinamide .

Molecular Structure Analysis

The molecular structure of 5-bromonicotinamide can be inferred from the structures of related compounds. For example, the crystal structures of metal–5-bromonicotinate coordination polymers are discussed, which could provide insights into the coordination behavior and structural aspects of brominated pyridine derivatives . The X-ray crystal structure of 5-bromothiophenethyl thioureas demonstrates the regiospecificity of bromination, which is crucial for understanding the molecular structure of brominated compounds .

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is highlighted through various reactions. The synthesis of 5-bromonicotinic acid derivatives involves condensation reactions, which are fundamental in forming new chemical bonds and could be applicable to 5-bromonicotinamide chemistry . The direct bromination of bipyridine derivatives is another example of a chemical reaction that could be relevant for the synthesis and functionalization of 5-bromonicotinamide .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-bromonicotinamide are not directly reported, the properties of similar brominated compounds can provide some insights. The stability and magnetic properties of metal–5-bromonicotinate coordination polymers are discussed, indicating the influence of bromine on the thermal and magnetic behavior of these compounds . The antibacterial activity of a 5-bromonicotinic acid derivative also suggests potential biological properties that could be explored for 5-bromonicotinamide .

科学研究应用

  1. 医学成像: 5-[123I] 碘烟酰胺,由5-溴烟酰胺合成,由于其在大脑中的快速摄取和随后的洗出,显示出作为大脑成像剂的潜力,暗示其在动态大脑研究中的有用性 (Bergström et al., 1993).

  2. 抗菌活性: 从5-溴烟酰胺制备的N-溴烟酰胺对大肠杆菌和金黄色葡萄球菌等各种细菌表现出抗菌性,突显其作为一种新型、稳定且具有成本效益的抗菌剂的潜力 (Pushpalatha & Vivekanandan, 2007).

  3. 化学氧化研究: 研究了N-溴烟酰胺对苄基醚的氧化,为该化合物在化学反应中的反应性和动力学提供了见解 (Balasubramaniyan et al., 2010).

  4. 抗球虫活性: 5-溴烟酰胺的衍生物,特别是5-硝基烟酰胺及其类似物,被合成并发现对导致家禽球虫病的艾美耳球虫表现出显著活性 (Morisawa et al., 1977).

  5. 衍生物的生物评价: 5-溴烟酰胺酸衍生物的季铵盐被合成并评估其细胞毒性、抗菌和抗真菌活性。一些化合物显示出有希望的细胞毒性和抗菌性,尽管它们对真菌无效 (Khan et al., 1999).

  6. 酶抑制研究: 5-溴烟酰胺的一个衍生物被确定为caspase-3的抑制剂,这是一个参与细胞凋亡的酶。这突显了它在治疗退行性疾病中的潜力 (Isabel et al., 2000).

  7. 药理学研究: 研究了N-溴烟酰胺的药理效应,特别是其对运动活动的影响,与标准药物形成对比 (Pushpalatha et al., 2010).

安全和危害

5-Bromonicotinamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

属性

IUPAC Name

5-bromopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQRXZIMSKLRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182890
Record name Nicotinamide, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28733-43-9
Record name 5-Bromonicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28733-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028733439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromonicotinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicotinamide, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromonicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMONICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCT9J0CUP7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In an amount of 555 mg of 5-bromonicotinoyl chloride was dissolved in 5.5 ml of tetrahydrofuran, added with 768 μl of 28% aqueous ammonia under ice cooling, stirred for 40 minutes, then warmed to room temperature, and further stirred at room temperature for 20 minutes. The reaction system was added with 15% brine, and extracted with tetrahydrofuran, and the organic layer was dried over anhydrous magnesium sulfate, and filtered. Then, the filtrate was concentrated under reduced pressure until about half amount of crystals were deposited, and added with ethyl acetate until the deposition of crystals was terminated, and the crystals were taken by filtration to obtain 374 mg of the title compound.
Quantity
768 μL
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

All of the 5-bromonicotinoyl chloride prepared above was dissolved in 100 ml hot 1,2-dimethyoxyethane and added slowly during about 15 min to 500 ml cold, concentrated NH4OH in a 1 l round-bottom flask. The mixture was then stirred 1.5 hr at -10° C. to about 5° C. followed by filtration to collect white crystalline plates of 5-bromonicotinamide which were dried at 56° C. for 1.0 min to afford 17.79 g (89.2% yield) mp 222°-223° C. (lit. 224°-225° C., Czuba, W., Rec Trav Chim (1963) 82: 988-996; lit 141°-142° C., Morisawa, Y., J Med Chem (1977) 20: 129).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Oxalyl chloride (1.33 ml) and N,N-dimethylformamide (catalytic amounts) were added dropwise under ice-cooling to a solution of 5-bromopyridine-3-carboxylic acid (2.02 g) in dichloromethane, and stirred for an hour. The solvent was evaporated in a evaporator, the residue was dissolved in tetrahydrofuran (10 ml), to which ammonia water (28%; 1 ml) was added dropwise under ice-cooling, and stirred at room temperature for 0.5 hours. After completion of the reaction, water was added to the reaction mixture and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and concentrated. The residue was purified with column chromatography to give 5-bromopyridine-3-carboxamide (734 mg).
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5-Bromonicotinic acid (5.05 g), ammonium chloride (2.10 g), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (7.30 g), 1-hydroxy-1H-benzotriazole monohydrate (3.90 g) and triethylamine (5.5 ml) were suspended in DMF (40 ml) and the mixture was stirred at room temperature for 16 hrs. Ethyl acetate and water were added to the reaction mixture and the organic layer was washed with saturated aqueous sodium hydrogen carbonate, water and saturated brine. The organic layer was concentrated by drying and recrystallized from ethyl acetate to give the title compound (2.33 g) as colorless needle crystals.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
3.9 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
5.5 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromonicotinamide
Reactant of Route 2
Reactant of Route 2
5-Bromonicotinamide
Reactant of Route 3
Reactant of Route 3
5-Bromonicotinamide
Reactant of Route 4
5-Bromonicotinamide
Reactant of Route 5
Reactant of Route 5
5-Bromonicotinamide
Reactant of Route 6
5-Bromonicotinamide

Q & A

Q1: Has 5-bromonicotinamide been explored for medical applications?

A2: While not a drug itself, 5-bromonicotinamide has shown promise as a precursor for developing diagnostic tools. One study successfully synthesized 5-[123I]iodonicotinamide using 5-bromonicotinamide through halogen exchange iodination. [] This radiolabeled compound was then investigated for its potential as a brain imaging agent in rats. Results showed rapid brain uptake and clearance through the kidneys, suggesting that 5-[123I]iodonicotinamide, derived from 5-bromonicotinamide, could be useful for brain imaging. [] Further research is needed to explore its clinical applications fully.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。